Meta vs. Para Methyl Substitution: Computed Physicochemical Property Comparison
The 3‑methylphenyl (meta) isomer and the 4‑methylphenyl (para) isomer share identical molecular formula (C18H27NO3), molecular weight (305.4 g/mol), computed XLogP3‑AA (3.7), and topological polar surface area (55.4 Ų) [1][2]. The rotational‑bond count (9) and hydrogen‑bond donor/acceptor counts (1/3) are also identical. This equivalence in conventional 2D descriptors means that property‑based differentiation requires examination of 3D electronic and conformational parameters, which are available only through experimental or high‑level computational studies. For procurement, this identity in bulk properties eliminates concerns about purity‑adjusted batch variability arising from differences in logP or TPSA when switching between isomers, but simultaneously places the full burden of differentiation on the regioisomer‑specific interactions within the biological or synthetic context of interest [1].
| Evidence Dimension | Computed physicochemical properties (XLogP3‑AA, TPSA, Rotatable Bond Count, H‑bond donor/acceptor count) |
|---|---|
| Target Compound Data | XLogP3‑AA: 3.7; TPSA: 55.4 Ų; Rotatable Bonds: 9; HBD: 1; HBA: 3 (CID 125528462) |
| Comparator Or Baseline | 4‑methylphenyl isomer (CID 125528452): XLogP3‑AA: 3.7; TPSA: 55.4 Ų; Rotatable Bonds: 9; HBD: 1; HBA: 3 |
| Quantified Difference | No difference in any standard 2D computed property listed in PubChem. |
| Conditions | PubChem 2025–2026 release, computed by XLogP3 3.0, Cactvs 3.4.8.24, and OEChem. |
Why This Matters
When property‑matched positional isomers are required for an SAR matrix, the 3‑methyl isomer offers a genuine regioisomeric control without introducing confounding bulk physicochemical differences.
- [1] PubChem Compound Summary CID 125528462, Computed Properties section. View Source
- [2] PubChem Compound Summary CID 125528452, Computed Properties section. View Source
